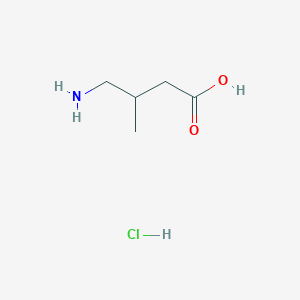

4-氨基-3-甲基丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-3-methylbutanoic acid hydrochloride is a compound of interest in various fields of research due to its structural similarity to amino acids and potential biological activity. It is related to compounds that have been studied for their roles in biological systems, such as enzyme inhibition, neurotransmission, and plant-microbe interactions.

Synthesis Analysis

The synthesis of 4-Amino-3-methylbutanoic acid and its derivatives has been approached through different methods. One approach involves the enantioselective hydrolysis of dimethyl 3-methylglutarate to yield methyl (R)-3-methylglutarate, followed by conversion of the ester group to an amine to give (R)-4-amino-3-methylbutanoic acid, and similarly for the (S) enantiomer . Another method includes the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis to produce a series of 3-alkyl-4-aminobutanoic acids .

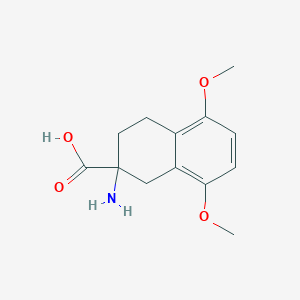

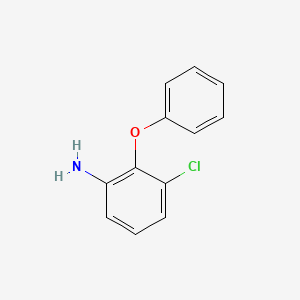

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of a new amino acid component of bestatin, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was elucidated, confirming the configuration of α-amino-β-hydroxy acids . This type of analysis is crucial for understanding the stereochemistry and potential biological activity of these compounds.

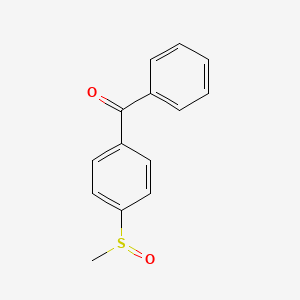

Chemical Reactions Analysis

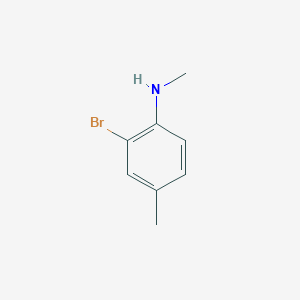

4-Amino-3-methylbutanoic acid can undergo various chemical reactions due to the presence of amino and carboxyl groups. For instance, the terminal amino group of 4-amino-3-phenylbutanoic acid was replaced by a tetrazol-1-yl fragment to yield tetrazole-containing derivatives . The reactivity of these functional groups allows for the creation of a diverse array of derivatives with potential pharmacological applications.

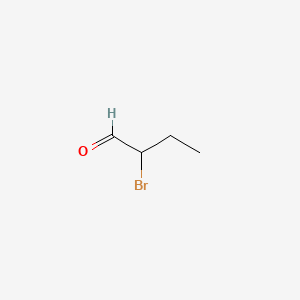

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-methylbutanoic acid derivatives are influenced by their molecular structure. For example, the hydrobromide of a methyl ester derivative of a related compound was crystallized and characterized, with a melting point of 172-173°C . The substituted 4-aminobutanoic acids were found to be substrates for gamma-aminobutyric acid aminotransferase, indicating their potential role in neurotransmitter metabolism . These properties are essential for understanding the behavior of these compounds in biological systems and for their potential therapeutic use.

科学研究应用

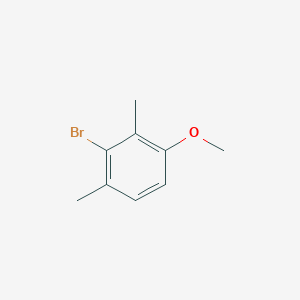

化学合成和衍生物

- 4-氨基-3-甲基丁酸盐酸盐已被用于化学合成。例如,其氨基和羧基末端团已被用于创建含四唑衍生物,为合成化合物如4-(四唑-1-基)-3苯基丁酸和甲基4-(5-甲基四唑-1-基)-3-苯基丁酸酯(Putis, Shuvalova, & Ostrovskii, 2008)提供了途径。

治疗研究

- 该化合物已被确定在治疗应用研究中。例如,4-氨基-3-甲基丁酸盐酸盐的衍生物显示出作为药理活性物质的潜力,特别是在β-取代γ-氨基丁酸衍生物的背景下(Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016)。

氨基酸和类似物的合成

- 报道了使用4-氨基-3-甲基丁酸盐酸盐作为起点或中间体合成特定氨基酸及其类似物。这些合成对于开发具有潜在药理应用的新化合物至关重要(Yuan, 2006); (Pigza, Quach, & Molinski, 2009)。

神经递质类似物

- 研究还集中于合成抑制性神经递质GABA(γ-氨基丁酸)的类似物,使用化合物如4-氨基-3-甲基丁酸盐酸盐。这些努力旨在了解并可能操纵神经递质活性以用于治疗目的(Duke, Chebib, Hibbs, Mewett, & Johnston, 2004)。

风味和香气研究

- 这种化合物已在风味和香气的背景下进行研究,特别是在葡萄酒和其他酒精饮料中。其衍生物在形成某些香气化合物中发挥作用,影响这些饮料的感官特性(Gracia-Moreno, Lopez, & Ferreira, 2015)。

生物催化和有机合成

- 4-氨基-3-甲基丁酸盐酸盐已被用于探索生物催化和有机合成的研究,特别是在生产特定氨基酸衍生物的背景下。这些研究通常侧重于立体选择性合成,在开发药物和精细化学品中至关重要(Hernández et al., 2017)。

对映体研究

- 相关化合物4-氨基-3-羟基丁酸的对映体形式已被研究其在不同GABA受体亚型上的作用,突显了该化合物在神经药理研究中的相关性(Hinton, Chebib, & Johnston, 2008)。

安全和危害

属性

IUPAC Name |

4-amino-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNMCRZGRMXQAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545492 |

Source

|

| Record name | 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methylbutanoic acid hydrochloride | |

CAS RN |

62306-84-7 |

Source

|

| Record name | 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。